2-Bromo-5-fluoro-3-methylaniline
Overview
Description
2-Bromo-5-fluoro-3-methylaniline is an organic compound with the molecular formula C7H7BrFN It is a halogenated aniline derivative, characterized by the presence of bromine, fluorine, and a methyl group attached to the benzene ring
Scientific Research Applications
2-Bromo-5-fluoro-3-methylaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties
Safety and Hazards
Future Directions
Current research is focused on developing new synthetic methods for 2-Bromo-5-fluoro-3-methylaniline and its derivatives, exploring its biological activities and mechanisms of action, and developing new applications in various fields of research and industry.
Relevant Papers There are several papers related to this compound, but the specific details of these papers are not available in the search results .
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-5-fluoro-3-methylaniline are currently unknown. This compound is a derivative of aniline, which is a building block in the synthesis of many pharmaceuticals and other complex organic compounds . .
Biochemical Pathways
Aniline derivatives can participate in a variety of chemical reactions, including electrophilic substitution, and can be involved in the synthesis of a wide range of compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of 3-methylaniline.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-3-methylaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions, such as nitration and sulfonation.
Cross-Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are typically employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while cross-coupling reactions can produce biaryl compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-3-methylaniline
- 2-Bromo-5-fluoro-4-methylaniline
- 3-Bromo-5-methylaniline
Uniqueness
2-Bromo-5-fluoro-3-methylaniline is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This unique structure makes it particularly valuable in certain synthetic applications and pharmaceutical research .
Properties
IUPAC Name |
2-bromo-5-fluoro-3-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRKUQZCTNUGFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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